4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride
Description
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.2 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its light yellow to brown powder or crystal form .
Properties
Molecular Formula |
C17H18Cl2N2O3 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline;dihydrochloride |
InChI |
InChI=1S/C17H16N2O3.2ClH/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12;;/h3-10H,18H2,1-2H3;2*1H |
InChI Key |
AHNZARFQYWBFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures.
Solvent: Common solvents used include DMSO and methanol.
Catalysts: Potassium carbonate and alkali metal hydroxides are often used as catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle the increased volume.
Continuous monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, ethanol.
Catalysts: Potassium carbonate, alkali metal hydroxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It is known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride stands out due to its specific structural features and its ability to act as a base catalyst in various reactions . Its unique combination of quinoline and aniline moieties contributes to its diverse applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
